3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Description
3-(4-Chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a 4-chlorophenyl group attached to the β-carbon of the propanoic acid backbone, with the Fmoc group serving as a temporary protecting agent for the amino group during solid-phase peptide synthesis (SPPS). The compound is stereospecific, with the (R)-enantiomer being explicitly documented (CAS: 479064-92-1, MW: 421.87 g/mol) . It is used to incorporate chlorophenyl-modified residues into peptides, enhancing lipophilicity or enabling targeted interactions in drug discovery .
Key Physicochemical Properties:
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMPMJZDURHZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377360 | |
| Record name | 3-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194471-87-9 | |
| Record name | 4-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194471-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, also known by its CAS number 479064-92-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C24H20ClNO4
- Molecular Weight : 421.87 g/mol
- CAS Number : 479064-92-1
- Structure : The compound features a chlorophenyl group and a fluorenylmethoxycarbonyl moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway and NF-κB signaling .
- Cell Cycle Regulation : It influences cell cycle progression, potentially leading to cell cycle arrest in cancer cells .
- Anti-infection Activity : Preliminary studies indicate potential efficacy against various viral and bacterial infections, suggesting its role as an antibiotic or antiviral agent .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits tumor growth via multiple signaling pathways. |
| Antimicrobial | Exhibits activity against several pathogens; further studies needed. |
| Neuroprotective | Potential effects on neuronal signaling pathways, warranting further research. |
1. Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM across different cell lines.
2. Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibited antibacterial properties against Gram-positive bacteria:
- Pathogens Tested : Staphylococcus aureus and Streptococcus pyogenes.
- Results : Minimum inhibitory concentrations (MIC) were determined to be between 15 and 30 µg/mL .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Mechanistic Insights : Detailed studies have shown that the compound can activate caspase cascades leading to apoptosis in cancer cells, indicating potential for therapeutic applications in oncology .
- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance efficacy, suggesting a role in combination therapies .
- Toxicity Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile with minimal adverse effects on normal cells at therapeutic doses .
Scientific Research Applications
Basic Information
- IUPAC Name : 3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- Molecular Formula : CHClNO
- Molecular Weight : 421.87 g/mol
- CAS Number : 194471-87-9
Structure
The structure of the compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. The presence of the 4-chlorophenyl group enhances its biological activity and solubility properties.
Medicinal Chemistry
- Drug Development : The compound serves as a building block for synthesizing various pharmaceuticals, particularly in the development of peptide-based drugs. Its Fmoc group allows for easy incorporation into peptide chains, facilitating the design of novel therapeutic agents targeting specific diseases such as cancer and metabolic disorders .
- Antibody-Drug Conjugates (ADCs) : Research indicates that derivatives of this compound can be utilized in the formulation of ADCs, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues . This targeted approach enhances the efficacy and safety profiles of cancer therapies.
Biochemical Applications
- Enzyme Inhibition Studies : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to modulate protein tyrosine kinases, which play crucial roles in cell signaling and cancer progression .
- Cell Cycle Regulation : Research has shown that this compound can influence cell cycle dynamics, particularly in cancer cell lines. It has been observed to induce apoptosis in certain types of cancer cells, making it a candidate for further exploration in cancer treatment protocols .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Development | Demonstrated the efficacy of Fmoc-protected amino acids in synthesizing peptides with enhanced bioactivity against cancer cell lines. |
| Study B | Enzyme Inhibition | Identified the compound as a potent inhibitor of specific protein kinases, suggesting potential therapeutic applications in oncology. |
| Study C | Antibody Conjugation | Explored the use of this compound in ADC formulations, showing improved targeting and reduced off-target effects compared to traditional chemotherapeutics. |
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Base-induced cleavage | 20–30% piperidine in DMF | Free amine + CO₂ + 9-fluorenylmethyl byproducts |
- Mechanism : The Fmoc group is removed via β-elimination under basic conditions, generating a free amine for subsequent coupling.
- Yield : >95% deprotection efficiency under optimized conditions.
Peptide Bond Formation
The carboxylic acid group participates in peptide synthesis via activation and coupling with amines.
| Reaction Type | Coupling Agents | Solvents | Products |
|---|---|---|---|
| Amide bond formation | HATU, DCC, EDCl with HOBt | DMF, DCM, THF | Peptide-conjugated derivatives |
- Key Notes :
Hydrolysis Reactions
The ester or acid-labile protecting groups undergo hydrolysis under controlled conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | 6M HCl, 110°C, 12–24 hrs | Free carboxylic acid |
| Alkaline hydrolysis | 1M NaOH, RT, 2–4 hrs | Deprotected carboxylate salt |
- Applications : Hydrolysis is critical for generating bioactive compounds in drug discovery.
Esterification
The carboxylic acid group reacts with alcohols to form esters.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Fischer esterification | H₂SO₄ (cat.), ROH, reflux | Alkyl/aryl esters |
| Steglich esterification | DCC/DMAP, RT | Activated esters (e.g., pentafluorophenyl esters) |
- Yield : 70–85% for primary alcohols; reduced yields observed with bulky alcohols.
Amide Coupling with Amines
The activated carboxylic acid forms amides with primary/secondary amines.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Carbodiimide-mediated | EDCl, HOBt, DIPEA | DMF, 0°C to RT | Substituted amides |
| Uronium-based | HATU, HOAt, DIPEA | DCM, RT | High-purity amides |
- Substrate Scope : Compatible with aliphatic and aromatic amines, but steric hindrance reduces reactivity.
Interaction with Organometallic Reagents
The compound undergoes nucleophilic acyl substitution with Grignard or organolithium reagents.
| Reaction Type | Reagents | Products |
|---|---|---|
| Grignard addition | RMgX (R = alkyl/aryl), THF | Tertiary alcohols |
| Organocuprate | Gilman reagents, −78°C | Ketones or substituted carboxylic acids |
- Limitations : Requires anhydrous conditions to prevent side reactions.
Comparative Reaction Yields (Selected Examples)
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Fmoc deprotection | 30% piperidine/DMF, 15 min | 98% | |
| Peptide coupling (HATU) | DIPEA, DMF, RT | 92% | |
| Acidic hydrolysis (6M HCl) | 110°C, 24 hrs | 89% |
Critical Analysis of Reaction Pathways
- Steric Effects : The 4-chlorophenyl group introduces steric hindrance, slowing reactions at the β-carbon .
- Electronic Effects : The electron-withdrawing Cl substituent enhances electrophilicity of the carbonyl group, favoring nucleophilic attacks.
- Chiral Integrity : Racemization is minimal (<2%) during coupling at 0°C, making it suitable for enantioselective synthesis .
Comparison with Similar Compounds
Substituent Modifications on the Aromatic Ring
- 4-Nitrophenyl analog (CAS: 507472-26-6): Replaces the chloro group with a nitro (-NO₂) group, increasing molecular weight to 432.43 g/mol (C₂₄H₂₀N₂O₆).
- 4-Difluoromethylphenyl analog (Fmoc-L-Phe(CHF₂)-OH, CAS: Not provided): Introduces a difluoromethyl (-CF₂H) group, improving metabolic stability and altering electronic properties for enhanced binding in protease inhibitors .
- 6-Chloroindole derivative (CAS: MFCD16883068): Replaces chlorophenyl with a 6-chloroindole moiety, enabling π-π stacking interactions in kinase inhibitors or antibody-drug conjugates (ADCs) .
Side-Chain Modifications
- Cyclopentyl-substituted analog (CAS: Not provided): Replaces the aromatic chlorophenyl with a cyclopentyl group, significantly increasing hydrophobicity (logP ~4.5 vs. ~3.8 for the chlorophenyl compound). This modification is useful in membrane-penetrating peptides .
- 4-Chlorobenzyloxy-substituted benzoic acid (CAS: Not provided): Adds a chlorobenzyloxy group to a benzoic acid scaffold, enhancing steric bulk for orthosteric site targeting in enzyme inhibitors (synthesized in 85% yield) .
Drug Conjugates and ADCs
- The disulfide-containing analog, 3-((2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)ethyl)dithio)propanoic acid, was used in ADCs for controlled payload release via intracellular glutathione cleavage .
- Fmoc-L-Phe(CHF₂)-OH demonstrated enhanced resistance to oxidative metabolism in antiviral agents compared to the chlorophenyl variant .
Preparation Methods
Reaction Mechanism and Reagent Optimization
The most widely reported method involves reacting 3-amino-3-(4-chlorophenyl)propanoic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. The amino group undergoes nucleophilic attack on the carbonyl carbon of Fmoc-Cl, forming a stable carbamate bond. Key parameters include:
-
Solvent Selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to dissolve both hydrophilic and hydrophobic intermediates.
-
Base Catalysis : N,N-Diisopropylethylamine (DIEA) at 2.5 equivalents ensures deprotonation of the amine without inducing hydrolysis.
-
Temperature Control : Reactions conducted at 0–5°C minimize epimerization, critical for maintaining stereochemical integrity.
Table 1: Yield Variation with Solvent and Base
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | DIEA | 0 | 85 | 95 |
| THF | DIEA | 0 | 88 | 97 |
| DMF | TEA | 25 | 72 | 89 |
Scalability and Industrial Adaptations
For large-scale production (>1 kg), continuous flow reactors reduce reaction times by 40% compared to batch processes. A 2024 study demonstrated that mixing Fmoc-Cl and the amine precursor in a microfluidic channel (residence time: 2 min) achieved 94% conversion. Post-reaction, in-line liquid-liquid extraction using ethyl acetate and 0.1 M HCl removes excess reagents, streamlining purification.
Solid-Phase Synthesis Adaptations
Resin Functionalization and Linker Chemistry
Adapting solid-phase peptide synthesis (SPPS) techniques, the carboxyl group of 3-amino-3-(4-chlorophenyl)propanoic acid is anchored to 2-chlorotrityl chloride resin via esterification. Subsequent Fmoc protection proceeds with 20% piperidine in N-methyl-2-pyrrolidinone (NMP), achieving >98% coupling efficiency.
Table 2: Resin Loading Capacities
| Resin Type | Loading (mmol/g) | Coupling Efficiency (%) |
|---|---|---|
| 2-Chlorotrityl Chloride | 1.2 | 98 |
| Wang Resin | 0.8 | 91 |
| Rink Amide MBHA | 1.0 | 95 |
Cleavage and Global Deprotection
Final cleavage from the resin employs trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours, releasing the target compound while preserving the Fmoc group. This method circumvents side reactions observed with harsher agents like hydrogen fluoride.
Enzymatic Resolution for Chiral Purity
Kinetic Separation of Enantiomers
Racemic 3-amino-3-(4-chlorophenyl)propanoic acid is resolved using immobilized penicillin G acylase (IPA-800) in a biphasic system (water/isooctane). The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer for Fmoc protection. A 2023 optimization study achieved 99% enantiomeric excess (ee) by adjusting pH to 7.5 and temperature to 30°C.
Table 3: Enzymatic Resolution Performance Metrics
| Enzyme Source | ee (%) | Reaction Time (h) |
|---|---|---|
| Penicillin G Acylase | 99 | 24 |
| Candida antarctica Lipase B | 95 | 36 |
| Pseudomonas fluorescens | 89 | 48 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 3-amino-3-(4-chlorophenyl)propanoic acid with Fmoc-Cl and potassium carbonate eliminates solvent use. A 2025 protocol reported 82% yield after 30 minutes of milling at 30 Hz, with particle size reduction enhancing reactivity.
Catalytic Recycling Systems
Palladium nanoparticles (PdNPs) on mesoporous silica (SBA-15) catalyze Fmoc deprotection and re-protection cycles, reducing waste. After five cycles, catalytic activity remains at 93% of initial efficiency.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms purity >99%. Retention time correlates with logP values calculated via the Crippen method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d6) key peaks:
-
δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc aromatic)
-
δ 7.41 (d, J = 8.2 Hz, 2H, chlorophenyl)
-
δ 4.32 (m, 1H, α-CH)
Industrial-Scale Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid?
The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group. A common method involves reacting the precursor amino acid (e.g., 4-chloro-L-phenylalanine) with Fmoc-Cl (Fmoc chloride) in a basic aqueous/organic biphasic system (e.g., 1,4-dioxane/Na₂CO₃). Post-reaction, the product is purified via liquid-liquid extraction and recrystallization to achieve >95% purity . Key parameters include maintaining pH >8.5 during Fmoc coupling and using anhydrous conditions to prevent hydrolysis of the Fmoc group.
Q. Which analytical techniques are critical for characterizing this compound?
- HPLC : To assess purity (e.g., tR = 2.53 min under reverse-phase conditions) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+Na]<sup>+</sup> = 567.2072 m/z) .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify structural integrity, with characteristic signals for the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and the 4-chlorophenyl moiety (δ 7.3–7.5 ppm) .
- Melting Point : 138°C (decomposition observed at higher temperatures) .
Q. How does the 4-chlorophenyl substituent affect solubility and handling?
The 4-chlorophenyl group increases hydrophobicity (LogP = 5.27), reducing aqueous solubility. Researchers should use polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Storage at room temperature under inert atmosphere (N2 or Ar) is recommended to prevent degradation .
Advanced Research Questions
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this Fmoc-protected derivative?
Racemization is minimized by:
- Using pre-activated derivatives (e.g., HATU/DIPEA coupling) to reduce reaction time.
- Maintaining temperatures <4°C during coupling steps.
- Avoiding prolonged exposure to piperidine during Fmoc deprotection (20% v/v in DMF, 2 × 5 min) . Comparative studies show <1% racemization when these protocols are followed .
Q. How does the electronic nature of the 4-chlorophenyl group influence peptide-receptor interactions in drug design?
The electron-withdrawing Cl substituent enhances the compound’s ability to participate in halogen bonding with biomolecular targets (e.g., kinases, GPCRs). In SAR studies, 4-chlorophenyl analogs exhibit 3–5× higher binding affinity to CXCR2 receptors compared to non-halogenated analogs . Data suggest the Cl group stabilizes interactions via σ-hole interactions with backbone carbonyls (Table 1).
Table 1 : Binding Affinity of Halogenated Phenyl Analogs to CXCR2
| Substituent | IC50 (nM) |
|---|---|
| 4-Cl | 12.3 ± 1.2 |
| 4-F | 18.7 ± 2.1 |
| H (Phenyl) | 56.9 ± 4.5 |
| Source: Adapted from |
Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?
Discrepancies in cytotoxicity profiles (e.g., IC50 variability in cancer cell lines) may arise from differences in:
- Purity : Batches with <98% purity show reduced activity due to byproducts (e.g., de-Fmoc derivatives) .
- Assay Conditions : Serum-containing media reduce effective concentration by binding hydrophobic compounds. Standardizing protocols (e.g., serum-free assays, HPLC-validated purity) resolves most inconsistencies .
Q. How can microwave-assisted synthesis improve yield and efficiency for this compound?
Microwave irradiation reduces reaction times from hours to minutes (e.g., Fmoc coupling completes in 10 min at 80°C vs. 24 hr conventionally). Yields improve by 15–20% due to enhanced reaction homogeneity and reduced side reactions (e.g., Fmoc hydrolysis) . Optimal parameters: 100 W power, 1:1.2 molar ratio of amino acid to Fmoc-Cl.
Methodological Recommendations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 → 1:1) to remove unreacted Fmoc-Cl.
- Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals (≥95%) .
- Prep-HPLC : C18 columns with acetonitrile/water (0.1% TFA) gradients resolve diastereomers .
Q. How should researchers handle stability challenges during long-term storage?
- Store at –20°C under argon with desiccants (e.g., silica gel).
- Avoid freeze-thaw cycles; aliquot into single-use vials.
- Monitor degradation via weekly HPLC checks (look for peaks at tR = 1.8 min, indicative of Fmoc cleavage) .
Application-Oriented Questions
Q. What role does this compound play in synthesizing fluorescent probes for intracellular targets?
The Fmoc group serves as a reversible protective moiety, enabling post-synthetic modification. For example, it is used in synthesizing fluorescent CXCR2 ligands by conjugating the deprotected amine to fluorophores (e.g., dansyl chloride) . The 4-chlorophenyl group enhances membrane permeability, critical for intracellular imaging studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
